6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Structure and Key Features: The compound 6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one consists of a pyridazin-3(2H)-one core substituted at position 2 with a methyl group and at position 6 with an azetidine ring. The azetidine is further functionalized with a 4-methoxyphenyl sulfonyl group via a sulfonyl linkage at the azetidine’s 3-position. The 4-methoxy group on the phenyl ring may influence electronic properties and bioavailability .
Similar methods could apply here, with 4-methoxyphenylsulfonyl chloride reacting with an azetidine-containing intermediate .
Properties
IUPAC Name |
6-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-18-15(20)8-7-14(17-18)16(21)19-9-13(10-19)25(22,23)12-5-3-11(24-2)4-6-12/h3-8,13H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEFRBXJVBKNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a novel azetidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by an azetidine ring substituted with a sulfonyl group and a pyridazine moiety. The presence of the 4-methoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that azetidine derivatives exhibit significant antitumor properties. For instance, research on related compounds has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Antitumor Efficacy of Azetidine Derivatives
| Compound | Cell Line (IC50 nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | TBD |
| TZT-1027 | 0.2 ± 0.06 (A549) | Microtubule destabilization |
| Docetaxel | 23.5 ± 9.5 (A549) | Microtubule stabilization |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Many azetidine derivatives have been reported to inhibit key protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various azetidine derivatives against human cancer cell lines, the compound demonstrated promising results in inhibiting growth in A549 lung cancer cells. The IC50 value was found to be significantly lower than that of standard chemotherapeutics like Docetaxel, indicating a potential for further development as an anticancer agent.
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells. This was corroborated by flow cytometry analysis and Western blotting techniques, which showed increased levels of cleaved caspase-3 and PARP.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons :
Substituent Effects on Bioactivity :
- Azetidine-Sulfonyl Group : The target compound’s azetidine-sulfonyl moiety introduces steric and electronic effects distinct from simpler substituents like benzyl (4a) or 4-methoxyphenyl (CAS 2166-33-8). This group may enhance binding affinity to enzymatic targets (e.g., COX-2) through hydrogen bonding and rigid geometry .
- Benzyl vs. Sulfonyl : Benzyl-substituted analogs (e.g., 4a) exhibit high COX-2 selectivity (index = 96), while sulfonyl groups (as in 7a-f, ) improve solubility and metabolic stability. The 4-methoxyphenyl sulfonyl group in the target compound may combine these advantages .
Position 2 Substitution :
- Methyl at position 2 (common in 4a, 11a, and the target compound) is associated with improved metabolic stability compared to unsubstituted (CAS 2166-33-8) or bulkier groups (e.g., piperazinyl-methyl in ) .
Pharmacological Potential: COX-2 Selectivity: The azetidine-sulfonyl group may confer higher selectivity than benzyl (4a) or morpholino () derivatives, though direct data are lacking. Antioxidant/Antimicrobial Activity: Unlike 4-bromophenyl-substituted pyridazinones (), the target compound’s sulfonyl group may reduce antioxidant efficacy but enhance antibacterial interactions via sulfonamide-mediated mechanisms .
Synthetic Complexity :
- The azetidine-sulfonyl substituent increases synthetic complexity compared to benzyl or methoxyphenyl analogs. Methods from (sulfonylation) and (azetidine coupling) would be critical .
Research Implications
- Structure-Activity Relationships (SAR): The azetidine-sulfonyl group represents an understudied region in pyridazinone SAR. Comparative studies with 4a and CAS 2166-33-8 could elucidate its role in target engagement.
- Therapeutic Applications : Based on COX-2 selectivity in analogs (), the target compound may show promise in inflammation or pain management. Docking studies (as in ) are recommended to validate interactions .
Q & A
Q. Methodological Answer :
- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., methoxy group at δ 3.75 ppm in CDCl) .
- FT-IR : Identify carbonyl (C=O, ~1670–1713 cm) and sulfonyl (S=O, ~1350 cm) stretches .
- Mass spectrometry : Confirm molecular weight via EIMS (e.g., base peak at m/z 356 for similar pyrazolines) .
Advanced: How can researchers resolve crystallographic data contradictions (e.g., twinning or disorder) in this compound?
Q. Methodological Answer :
- SHELX refinement : Use SHELXL’s twin refinement tools (e.g.,
TWINandBASFcommands) to model twinned crystals. highlights SHELXL’s efficacy in handling high-resolution or twinned macromolecular data . - Hydrogen bonding analysis : Apply graph set analysis (Etter’s method) to resolve ambiguities in hydrogen bond networks, as described for molecular aggregates in .
Advanced: What computational strategies predict intermolecular interactions in solid-state structures?
Q. Methodological Answer :
- DFT calculations : Optimize geometry using Gaussian at the B3LYP/6-31G(d) level to model hydrogen bonding and π-π stacking .
- Graph set analysis : Map hydrogen bond patterns (e.g., motifs) to predict molecular packing, as validated in for sulfonamide crystals .
Advanced: How to design analogs with improved bioactivity while retaining core pharmacophores?
Q. Methodological Answer :
- Scaffold modification : Replace the 4-methoxyphenyl group with halogenated or bulkier aryl groups (e.g., 4-fluorophenyl analogs showed enhanced antiviral activity in pyridazinones) .
- SAR studies : Correlate substituent effects (e.g., methoxy vs. ethoxy) with biological activity using in vitro assays (e.g., IC values for enzyme inhibition) .
Basic: What experimental protocols validate the compound’s stability under varying pH conditions?
Q. Methodological Answer :
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic analysis : Calculate half-life () using first-order kinetics for acidic/basic conditions .
Advanced: How to analyze electronic effects of the sulfonylazetidine moiety on reactivity?
Q. Methodological Answer :
- Electrostatic potential maps : Generate via Gaussian to identify electron-deficient regions (e.g., sulfonyl group’s electrophilic sulfur) .
- Hammett substituent constants : Correlate σ values of substituents (e.g., -SO-) with reaction rates in nucleophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
